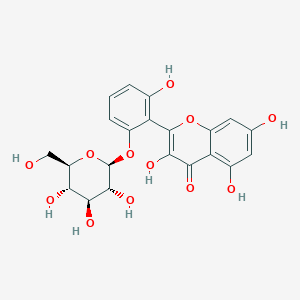
2'-(beta-D-Glucopyranosyloxy)-3,5,6',7-tetrahydroxyflavone
Descripción general
Descripción
2’-(β-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone , also known by its chemical name (E)-N-[2-(β-D-Glucopyranosyloxy)ethyl] , is a flavonoid compound. It features a glucopyranosyl group attached to the flavone backbone. The compound exhibits intriguing biological properties and has drawn attention in scientific research .
Synthesis Analysis
The synthesis of this compound involves the conjugation of a glucopyranosyl moiety with a flavone scaffold. Researchers have explored various synthetic routes, including enzymatic glycosylation and chemical glycosylation methods. These approaches allow for the incorporation of the glucose unit into the flavone structure .
Molecular Structure Analysis
The molecular formula of 2’-(β-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone is C₁₆H₂₂O₉ . Its chemical structure consists of a flavone core with four hydroxyl groups (at positions 3, 5, 6’, and 7) and a glucopyranosyl group attached to position 2. The stereochemistry of the glucopyranosyl linkage is crucial for its biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including glycosidic bond cleavage, oxidation, and enzymatic transformations. Researchers have investigated its reactivity with enzymes involved in glycosylation and hydrolysis. These reactions impact its bioavailability and pharmacological properties .
Aplicaciones Científicas De Investigación
Chemical Characterization and Isolation
- Isolation and Structural Elucidation : This compound has been isolated and structurally characterized from various plants. For instance, studies have identified similar flavone compounds in plants like Andrographis elongata, highlighting the process of isolation and structural elucidation through techniques like NMR and MS studies (Jayakrishna et al., 2001).
Biological Activities
- Antioxidant Properties : Research on flavonoids from plants like Polygonum hydropiper L. has demonstrated that these compounds exhibit strong antioxidative capabilities. This is crucial for understanding the potential health benefits and applications of these substances in mitigating oxidative stress (Peng et al., 2003).
- Potential Medicinal Applications : Flavone glycosides, closely related to the compound , have been studied for their various medicinal properties. For example, research on Robinia pseudoacacia has explored the therapeutic potential of similar flavone glycosides (Veitch et al., 2010).
Crystal Structure Analysis
- Crystallographic Studies : Detailed crystal structure analysis of related β-D-glucosylflavones has been conducted, providing insights into their molecular conformation and interactions. Such studies are essential for understanding the physical and chemical properties of these compounds (Anthal et al., 2012).
Glycoside Derivatives and Synthesis
- Synthesis of Derivatives : Research has been focused on the synthesis of various glycoside derivatives of flavones. These studies are significant for developing new compounds with potentially enhanced biological activities (Yang et al., 2012).
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12-15(26)17(28)19(30)21(33-12)32-10-3-1-2-8(24)14(10)20-18(29)16(27)13-9(25)4-7(23)5-11(13)31-20/h1-5,12,15,17,19,21-26,28-30H,6H2/t12-,15-,17+,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYEFFWFTVKQR-GFOOFYSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



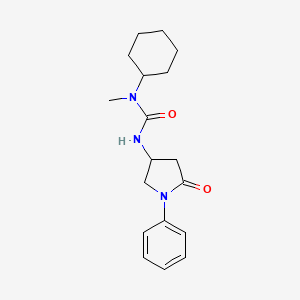
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)
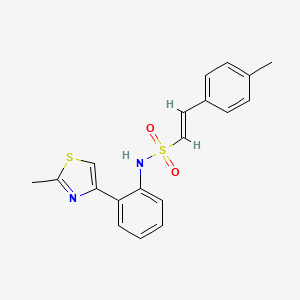
![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)
![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)
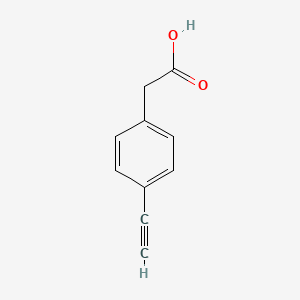
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)
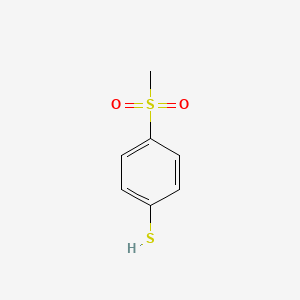
![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)
![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)